molecular formula C19H19N5S B2832878 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine CAS No. 650593-02-5

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine

Cat. No.: B2832878
CAS No.: 650593-02-5
M. Wt: 349.46
InChI Key: LIZZIZMITZEMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine is a useful research compound. Its molecular formula is C19H19N5S and its molecular weight is 349.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine and its derivatives play a crucial role in the synthesis of heterocyclic compounds. These substances have been utilized to create derivatives of 2-aminoimidazole, 2-iminoimidazolidine, and various pyrimidine-based structures through cyclization reactions with α-bromocarbonyl compounds. This process is pivotal for generating compounds with potential biological activities and for studying reaction mechanisms through quantum-chemical calculations and NMR spectroscopy (Shestakov et al., 2011).

Pharmacological Screening

A series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, synthesized from reactions involving guanidine hydrochloride, have been characterized for their anti-inflammatory properties. This research illustrates the potential pharmacological applications of derivatives of the specified compound, highlighting their significance in medicinal chemistry (Kumar et al., 2017).

Metal Complex Formation

The coordination chemistry of this compound derivatives extends to the synthesis of metal complexes. These complexes, particularly with nickel(II), demonstrate the versatile ligating properties of guanidino pyrimidines, contributing to studies on their coordinating behavior and potential biological interest (Saha & Mukherjee, 1984).

Novel Rearrangements and Synthesis Pathways

Reactions of guanidines with various reagents have led to unexpected rearrangements and novel synthesis pathways for pyrimido[1,2-a][1,3,5]triazin-6-ones, showcasing the complex chemistry that these compounds can undergo. This research contributes to the understanding of reaction mechanisms and provides a foundation for developing new synthetic routes for heterocyclic compounds (Sachdeva et al., 2012).

Antimicrobial Activity

The investigation into heterocyclic compounds containing a sulfonamido moiety, derived from the precursor compound, has shown significant antibacterial activity. This study highlights the potential of these compounds as antibacterial agents, showcasing the importance of such derivatives in developing new treatments for infections (Azab et al., 2013).

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylsulfanylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c1-13-12-14(2)22-19(21-13)24-18(20)23-16-10-6-7-11-17(16)25-15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZIZMITZEMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.